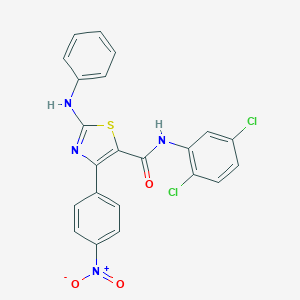![molecular formula C13H18N2O B381488 [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 380543-66-8](/img/structure/B381488.png)
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol” is a biochemical compound used for proteomics research . It has a molecular weight of 218.29 and a molecular formula of C13H18N2O .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 218.29 and its molecular formula is C13H18N2O .
Aplicaciones Científicas De Investigación
Proteomics Research
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: is utilized in proteomics research as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to investigate protein interactions, modifications, and expression levels within cells.
Green Biorefining Technologies
The compound’s structural similarity to 1-butyl-3-methylimidazolium-based ionic liquids suggests potential applications in green biorefining technologies . These technologies focus on the sustainable processing of biomass into a spectrum of bio-based products. The compound could play a role in the dissolution and fractionation of lignocellulosic biomass, aiding in the development of environmentally friendly solvents and catalysts.
Antibacterial Agents
Research indicates that structurally related methanol leaf extracts exhibit significant antibacterial activity . By extension, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol may be explored for its efficacy as an antibacterial agent, potentially contributing to the treatment of various pathogenic infections.
Pharmacological Studies
Indole derivatives, which share a common core structure with this compound, have a wide range of biological and clinical applications . Therefore, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol could be significant in pharmacological studies, particularly in the synthesis of novel therapeutic agents.
Material Science
Given its molecular structure, this compound could be investigated for its thermal stability and degradation properties. This is particularly relevant in material science, where the compound could be used to enhance the properties of polymers or as part of composite materials .
Analytical Chemistry
The compound’s potential to form various degradation products under thermal treatment makes it a candidate for use in analytical chemistry . It could serve as a standard or reagent in chromatographic methods or mass spectrometry, helping to identify or quantify other substances.
Propiedades
IUPAC Name |
[1-(3-methylbutyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,10,16H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZALVQRZOSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B381405.png)
![ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B381406.png)
![ethyl 2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381407.png)
![N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B381408.png)

![N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381411.png)
![Ethyl 2-{[{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381415.png)
![4-(2-Methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381417.png)
![Diethyl 5-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate](/img/structure/B381419.png)
![Diethyl 5-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)isophthalate](/img/structure/B381420.png)
![N-(2,6-dichlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381421.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381422.png)
![Methyl 5-bromo-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B381424.png)
![5-methyl-2-furaldehyde (8-oxo-8H-phthalazino[1,2-b]quinazolin-5-yl)hydrazone](/img/structure/B381428.png)